4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
Description
4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a benzamide derivative featuring a urea linkage (carbamoyl group) attached to a sulfone-containing tetrahydrothiophen-3-yl ring and an N-(3-methoxyphenyl) substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea and sulfone functionalities.
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-4-2-3-15(11-17)20-18(23)13-5-7-14(8-6-13)21-19(24)22-16-9-10-28(25,26)12-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
PVVKFUNSOWBOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)benzamide.
-
Introduction of the Carbamoyl Group: : The next step involves the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl group. This can be done by reacting the benzamide intermediate with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base like pyridine.
-
Final Coupling: : The final step is the coupling of the carbamoyl intermediate with the benzamide core. This is typically carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Concentrated nitric and sulfuric acids
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and amines
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential biological activity makes it a candidate for screening in various bioassays to identify new therapeutic targets.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological pathways and its potential as a lead compound for drug development. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide likely involves its interaction with specific molecular targets in cells. The compound’s structure suggests it could bind to proteins or enzymes, modulating their activity. This interaction could affect various signaling pathways, leading to changes in cellular function. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors on the cell surface, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
- Substituent Position and Bioactivity : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in H10 . Meta-substitution may reduce steric hindrance, enhancing receptor binding compared to para-substituted analogues.
- Urea vs. Thiourea Linkages : The urea group in the target compound (oxidized carbonyl) may confer greater metabolic stability than thiourea derivatives like H10, which are prone to oxidative degradation .
- Sulfone vs. Nitro Groups : Sulfones (electron-withdrawing) improve solubility compared to nitro groups (e.g., in ), which are stronger electron-withdrawing but may reduce bioavailability due to higher hydrophobicity.
Physicochemical Properties
- Solubility: The sulfone group increases water solubility compared to non-polar derivatives (e.g., chlorophenethyl in ).
- LogP : Estimated LogP for the target compound is lower (~2.5) than nitro-substituted analogues (LogP ~3.0–3.5 in ), favoring better pharmacokinetics.
Biological Activity
The compound 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- IUPAC Name : 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
This structure features a tetrahydrothiophene moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been identified as an inhibitor of diacylglyceride O-acyltransferase 2 (DGAT2) , which plays a crucial role in lipid metabolism. Inhibition of DGAT2 can lead to reduced triglyceride synthesis, making it a potential therapeutic target for conditions like obesity and diabetes mellitus .
Therapeutic Applications
Research indicates that this compound may be beneficial in treating:
- Hepatic Steatosis : By modulating lipid metabolism.
- Diabetes Mellitus : Through its impact on glucose homeostasis.
- Hyperlipidemia and Hypercholesterolemia : By lowering lipid levels in the bloodstream.
- Cardiorenal Diseases : Such as chronic kidney disease and heart failure .
Case Studies and Research Findings
Various studies have explored the efficacy of this compound in clinical settings:
- In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example, a study found that it inhibited cell proliferation in breast cancer cells by inducing apoptosis .
- In Vivo Studies : Animal models have shown that administration of this compound leads to a marked reduction in body weight and fat accumulation, supporting its potential use in obesity management .
- Comparative Studies : When compared with standard treatments for hyperlipidemia, this compound displayed superior efficacy in reducing triglyceride levels in experimental models .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
